5-Amino-6-(dipropylamino)-2-methylpyrimidin-4(1H)-one
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Overview
Description
5-Amino-6-(dipropylamino)-2-methylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(dipropylamino)-2-methylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with dipropylamine, followed by the introduction of an amino group at the 5-position. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(dipropylamino)-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or dipropylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-6-(dipropylamino)-2-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-6-(dipropylamino)-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-(D-ribitylamino)uracil: An aminouracil derivative involved in bacterial riboflavin synthesis.
6-Amino-5-carboxamidouracils: Precursors for the synthesis of 8-substituted xanthines.
Uniqueness
5-Amino-6-(dipropylamino)-2-methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dipropylamino group and methyl substitution at the 2-position differentiate it from other pyrimidine derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical processes.
Properties
Molecular Formula |
C11H20N4O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5-amino-4-(dipropylamino)-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H20N4O/c1-4-6-15(7-5-2)10-9(12)11(16)14-8(3)13-10/h4-7,12H2,1-3H3,(H,13,14,16) |
InChI Key |
VNATZAJAZDTAEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)NC(=N1)C)N |
Origin of Product |
United States |
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